molecular formula C16H16BrNO5 B4068062 {2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol

{2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol

Cat. No. B4068062
M. Wt: 382.21 g/mol
InChI Key: VKMNZYKBSGMOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a chemical compound that is synthesized in the laboratory for scientific research purposes. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

{2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol inhibits the activity of the enzyme COX-2 by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation and cancer development. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
{2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have anti-inflammatory and anti-cancer effects. The compound inhibits the production of prostaglandins, which are involved in inflammation and cancer development. It also induces apoptosis in cancer cells by activating the mitochondrial pathway. The compound has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using {2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments include its high purity and high yield synthesis method, its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs, and its low toxicity in vitro and in vivo. The limitations of using this compound in lab experiments include the need for further studies to determine its pharmacokinetics and pharmacodynamics, and the need for more studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the use of {2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in scientific research. These include:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of the compound in vivo.
2. Development of analogs of {2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol with improved potency and selectivity.
3. Studies to determine the efficacy of the compound in animal models of inflammation and cancer.
4. Development of novel anti-inflammatory and anti-cancer drugs based on the structure of {2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol.
Conclusion:
{2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a chemical compound that has potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme COX-2 and inducing apoptosis in cancer cells. The compound has potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in vivo and to develop analogs with improved potency and selectivity.

Scientific Research Applications

{2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties. The compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and cancer development. {2-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs.

properties

IUPAC Name

[2-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5/c1-2-22-15-7-12(9-19)14(17)8-16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMNZYKBSGMOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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